(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate
Brand Name: Vulcanchem
CAS No.: 737000-80-5
VCID: VC3792383
InChI: InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1
SMILES: CC(C1=CC=C(C=C1)Cl)N=C=S
Molecular Formula: C9H8ClNS
Molecular Weight: 197.69 g/mol

(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate

CAS No.: 737000-80-5

Cat. No.: VC3792383

Molecular Formula: C9H8ClNS

Molecular Weight: 197.69 g/mol

* For research use only. Not for human or veterinary use.

(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate - 737000-80-5

Specification

CAS No. 737000-80-5
Molecular Formula C9H8ClNS
Molecular Weight 197.69 g/mol
IUPAC Name 1-chloro-4-[(1R)-1-isothiocyanatoethyl]benzene
Standard InChI InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1
Standard InChI Key BQJKNZREKDQMQA-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)Cl)N=C=S
SMILES CC(C1=CC=C(C=C1)Cl)N=C=S
Canonical SMILES CC(C1=CC=C(C=C1)Cl)N=C=S

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The molecular formula of (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate is C₉H₈ClNS, with a molecular weight of 197.68 g/mol . Its structure features a chiral center at the ethyl carbon, leading to enantiomeric specificity. The (R)-configuration is critical for its biological interactions, as stereochemistry often influences receptor binding and metabolic pathways .

Key Structural Features:

  • Isothiocyanate group: A reactive moiety enabling covalent modifications of biomolecules.

  • 4-Chlorophenyl ring: Enhances lipophilicity and influences electronic properties.

  • Chiral ethyl chain: Dictates stereoselective interactions in biological systems.

The SMILES notation (CC@HN=C=S) and InChIKey (BQJKNZREKDQMQA-SSDOTTSWSA-N) provide unambiguous representations of its stereochemistry .

Synthetic Methodologies

Thiophosgene-Mediated Synthesis

The most common route involves reacting (R)-(-)-1-(4-Chlorophenyl)ethylamine with thiophosgene (CSCl₂) in anhydrous dichloromethane:

(R)-1-(4-Chlorophenyl)ethylamine+CSCl2(R)-1-(4-Chlorophenyl)ethyl isothiocyanate+2HCl\text{(R)-1-(4-Chlorophenyl)ethylamine} + \text{CSCl}_2 \rightarrow \text{(R)-1-(4-Chlorophenyl)ethyl isothiocyanate} + 2\text{HCl}

This method yields high-purity product but requires stringent control of moisture and temperature to avoid side reactions.

One-Pot Aqueous Synthesis

A scalable alternative utilizes a one-pot protocol with primary amines, carbon disulfide (CS₂), and cyanuric acid under aqueous conditions :

  • Dithiocarbamate formation: The amine reacts with CS₂ in basic aqueous media.

  • Desulfurization: Cyanuric acid eliminates sulfur, forming the isothiocyanate.

This method achieves 92% yield for aryl isothiocyanates, including 4-chlorophenyl derivatives, and is advantageous for electron-deficient substrates .

Comparative Analysis:

MethodYield (%)ConditionsScalability
Thiophosgene route70–85Anhydrous, 0–25°CModerate
One-pot aqueous85–92Aqueous, 40°CHigh

Physicochemical Properties

Thermal and Spectral Data

  • Melting Point: 42–44°C .

  • Boiling Point: 250.2°C at 760 mmHg .

  • Density: 1.2 g/cm³ .

  • IR Spectroscopy: Strong absorption at 2079 cm⁻¹ (N=C=S stretch) .

  • NMR (CDCl₃):

    • ¹H: δ 7.15–7.33 (aromatic protons), δ 4.25 (chiral CH) .

    • ¹³C: δ 132.5 (C-Cl), δ 125.8 (N=C=S) .

Biological Activity

Anticancer Efficacy

In ovarian cancer (SKOV-3) cell lines, (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate exhibited an IC₅₀ of 30 µM, surpassing analogues with carbothioamide groups . Mechanistic studies suggest thiourea adduct formation with cellular proteins disrupts proliferation pathways.

Antimicrobial Performance

The compound showed potent activity against gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values <10 µg/mL. Time-kill assays confirmed bactericidal effects within 6 hours.

Industrial and Research Applications

Pharmaceutical Intermediate

Its isothiocyanate group serves as a versatile handle for synthesizing thiourea derivatives, which are explored as kinase inhibitors and antimicrobial agents .

Analytical Standards

Used as a chiral reference in HPLC and GC-MS for enantiomeric resolution studies .

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